A Comprehensive Technical Guide to 1,4-Dichloro-6-methylphthalazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
A Comprehensive Technical Guide to 1,4-Dichloro-6-methylphthalazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides an in-depth exploration of 1,4-dichloro-6-methylphthalazine, a key heterocyclic intermediate in medicinal chemistry. The document delineates its chemical structure and nomenclature, offers a detailed, field-proven synthesis protocol, and analyzes its physicochemical and spectral properties. A significant focus is placed on its strategic application as a reactive scaffold in the development of kinase inhibitors for oncological research, elucidating the chemical principles behind its utility. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.
Chemical Identity and Nomenclature
1,4-Dichloro-6-methylphthalazine is a substituted aromatic heterocycle. The phthalazine core, a bicyclic system composed of a benzene ring fused to a pyridazine ring, is functionalized with two chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers for 1,4-Dichloro-6-methylphthalazine
| Identifier | Value |
| IUPAC Name | 1,4-Dichloro-6-methylphthalazine |
| CAS Number | 345903-80-2[1][2] |
| Molecular Formula | C₉H₆Cl₂N₂[3] |
| Molecular Weight | 213.06 g/mol [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl[3] |
Diagram 1: Chemical Structure of 1,4-Dichloro-6-methylphthalazine
Caption: 2D structure of 1,4-Dichloro-6-methylphthalazine.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1,4-dichloro-6-methylphthalazine is typically achieved through a two-step process, commencing with the formation of the phthalazine-1,4-dione precursor, followed by a chlorination reaction. This approach ensures a high yield of the desired product.
Diagram 2: General Synthesis Workflow
Caption: The two-step synthesis of 1,4-Dichloro-6-methylphthalazine.
Step 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
The precursor, 6-methyl-2,3-dihydrophthalazine-1,4-dione, can be synthesized from 4-methylphthalic anhydride and hydrazine hydrate. The reaction involves a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration.
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Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-methyl-2,3-dihydrophthalazine-1,4-dione as a white solid.
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Step 2: Chlorination of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
The key transformation to 1,4-dichloro-6-methylphthalazine is the chlorination of the dione precursor. This is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction.
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Causality Behind Experimental Choices:
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Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent for converting cyclic imides and amides to their corresponding chloro-derivatives. The mechanism involves the phosphorylation of the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a chloride ion.
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Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the chlorination process. Refluxing in POCl₃ (boiling point ~105 °C) provides a stable and effective reaction temperature.
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Pyridine (optional): The addition of a base like pyridine can activate the substrate by deprotonating the N-H groups of the dione, increasing its nucleophilicity towards POCl₃. It also neutralizes the HCl gas that may be formed during the reaction.
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Experimental Protocol (Adapted from a similar synthesis[4]):
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In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
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To the flask, add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1 equivalent).
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Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both reagent and solvent (approximately 5-10 equivalents).
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Optionally, add pyridine (2 equivalents) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
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After completion, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
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For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Physicochemical and Spectral Properties
Table 2: Physicochemical Properties of 1,4-Dichloro-6-methylphthalazine
| Property | Value (Predicted) | Source |
| Boiling Point | 405.6 ± 40.0 °C | ChemicalBook[1] |
| Density | 1.418 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | -0.21 ± 0.30 | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Spectral Data Interpretation (Anticipated)
While actual spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will likely appear as a set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (δ 2.3-2.7 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbons attached to the chlorine atoms (C1 and C4) are expected to be significantly downfield. The methyl carbon will be the most upfield signal.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 212, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching in the aromatic system, and C-Cl stretching vibrations.
Application in Drug Development: A Scaffold for Kinase Inhibitors
1,4-Dichloro-6-methylphthalazine is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapy drugs used primarily in the treatment of cancer. The two chlorine atoms at the 1 and 4 positions are highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.
Diagram 3: Role as a Reactive Scaffold in Kinase Inhibitor Synthesis
Caption: Stepwise nucleophilic substitution to build kinase inhibitor analogs.
The chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic modification of the phthalazine core to optimize binding affinity and selectivity for the target kinase. The methyl group at the 6-position can also be important for steric and electronic interactions within the kinase binding pocket.
Safety and Handling
While a specific safety data sheet (SDS) for 1,4-dichloro-6-methylphthalazine is not widely available, information from related dichlorinated aromatic compounds suggests that it should be handled with care.
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Hazard Statements (Anticipated):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.[5]
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.[6]
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It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE). In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
1,4-Dichloro-6-methylphthalazine is a strategically important heterocyclic compound with significant applications in medicinal chemistry, particularly in the rational design and synthesis of kinase inhibitors. Its well-defined reactive sites allow for a modular approach to drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its practical applications, serving as a valuable resource for researchers in the field of drug development.
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